Palmitic acid-d31

Description

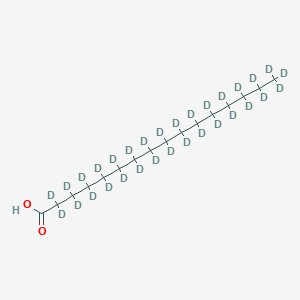

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583617 | |

| Record name | (~2~H_31_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39756-30-4 | |

| Record name | (~2~H_31_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic d31 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Palmitic Acid-d31 in Metabolic Research: A Technical Guide to Tracing Fatty Acid Flux

Introduction: Palmitic acid-d31 is a stable isotope-labeled analog of palmitic acid, the most common saturated fatty acid in the human body.[1][2] In this molecule, 31 hydrogen atoms are replaced with their heavy isotope, deuterium. This labeling creates a "heavy" version of palmitic acid that is chemically identical to the natural form but can be distinguished by its mass.[3] In metabolic research, this compound serves as a powerful tracer to investigate the dynamic processes of fatty acid metabolism in vivo.[4] By introducing a known amount of the tracer and tracking its appearance in various metabolic pools using mass spectrometry, researchers can quantify the rates of fatty acid uptake, oxidation, and storage without the use of radioactive materials.[5]

Core Applications in Metabolic Research

The primary use of this compound is for metabolic flux analysis (MFA), which allows for the quantitative investigation of intracellular metabolic pathways.[6] This technique provides a dynamic map of how fatty acids are processed in the body, offering deeper insights than simply measuring static metabolite concentrations.

1. Tracing Fatty Acid Oxidation: A crucial application is measuring the rate at which fatty acids are burned for energy, a process known as beta-oxidation. When this compound is metabolized, the deuterium atoms are released and incorporated into the body's water pool, forming deuterated water (D2O).[7] By measuring the enrichment of deuterium in plasma or urine over time, scientists can calculate the rate of palmitic acid oxidation.[8] This is a key metric in studying metabolic diseases like obesity and type 2 diabetes, where fatty acid oxidation can be dysregulated.[9]

2. Quantifying Tissue Uptake and Incorporation into Complex Lipids: this compound is used to trace the movement of fatty acids from the bloodstream into various tissues, such as the liver, muscle, and adipose tissue.[7][10] Once inside a cell, the tracer enters the fatty acyl-CoA pool and can be esterified into complex lipids. Researchers can track the incorporation of the deuterated palmitate into triglycerides (for energy storage), phospholipids (for cell membranes), and cholesteryl esters.[7] This helps in understanding lipid accumulation in tissues, a hallmark of conditions like non-alcoholic fatty liver disease (NAFLD).[10]

3. Elucidating Lipid Transport and Lipoprotein Metabolism: In tissues like the liver and intestine, newly synthesized triglycerides and cholesteryl esters containing this compound are packaged into lipoprotein particles (VLDL or chylomicrons) and secreted into the circulation.[7] By sampling blood and analyzing the lipoprotein fractions, researchers can study the dynamics of lipoprotein production and clearance, which are central to understanding cardiovascular disease.[11]

Experimental Methodologies

The successful use of this compound as a tracer relies on precise experimental protocols for its preparation, administration, and subsequent analysis.

Experimental Protocol: In Vivo Fatty Acid Tracing in Rodents

This protocol is adapted from a study investigating hepatic palmitic acid metabolism in a rat model of fatty liver disease.[10]

1. Tracer Preparation:

-

Long-chain fatty acids like palmitate are insoluble in aqueous solutions.[5] To prepare for in vivo administration, this compound is complexed with a carrier protein.

-

Method: A solution of this compound is prepared and bound to bovine serum albumin (BSA), typically in a 5:1 fatty acid to BSA ratio, to ensure its solubility in plasma.[10]

2. Animal Handling and Tracer Administration:

-

Model: Male Sprague Dawley rats are often used, with one group on a standard diet and another on a high-fat diet to induce a metabolic phenotype like fatty liver disease.[10]

-

Administration: The tracer can be administered as a single bolus or via a primed-constant infusion.[4] For a bolus injection, a dose of 0.01 g/kg body weight of this compound is injected intraperitoneally.[10]

3. Sample Collection:

-

Blood samples are collected at multiple time points post-injection to track the tracer's kinetics in the plasma.

-

Tissue samples (e.g., liver) can be collected at the end of the experiment to measure the tracer's uptake and incorporation into tissue lipid pools.

4. Sample Processing and Analysis:

-

Lipid Extraction: Lipids are extracted from plasma or homogenized tissue using established methods (e.g., Folch or Bligh-Dyer).

-

Mass Spectrometry: The extracted lipids are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The mass spectrometer separates molecules based on their mass-to-charge ratio, allowing for the distinct quantification of this compound (molecular weight ≈ 287.6 g/mol ) and endogenous, unlabeled palmitic acid (molecular weight ≈ 256.4 g/mol ).[3]

-

Deuterium Metabolic Imaging (DMI): In some studies, non-invasive imaging techniques like DMI can be used to visualize and quantify the uptake and metabolism of deuterated substrates like this compound in specific organs, such as the liver, in real-time.[10]

Data Presentation

| Parameter | Standard Diet Group | High-Fat Diet Group | Reference |

| Animal Model | Male Sprague Dawley Rat | Male Sprague Dawley Rat | [10] |

| Tracer | This compound | This compound | [10] |

| Administration Route | Intraperitoneal (i.p.) Bolus Injection | Intraperitoneal (i.p.) Bolus Injection | [10] |

| Dosage | 0.01 g/kg body weight | 0.01 g/kg body weight | [10] |

| Key Finding | Lower Intrahepatic Uptake | Higher Intrahepatic Uptake | [10] |

| Measurement (AUC) | 33.3 ± 10.5 mM·minutes | 57.4 ± 17.0 mM·minutes | [10] |

AUC: Area Under the Curve, representing total tracer uptake over time.

Visualizations: Workflows and Pathways

Diagrams are critical for illustrating the complex processes involved in stable isotope tracing studies.

Caption: General workflow for a metabolic study using this compound.

Caption: Metabolic fate of this compound after cellular uptake.

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ckisotopes.com [ckisotopes.com]

- 8. Comparison of high-temperature conversion and equilibration methods for the determination of d31-palmitic acid oxidation in man using continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Deuterated Palmitic Acid for Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analysis of deuterated palmitic acid, a critical tool for metabolic research and drug development. The use of stable isotope-labeled compounds, such as deuterated palmitic acid, allows for the precise tracing of metabolic pathways and the quantification of fatty acid flux in various biological systems. This guide details the primary methodologies for preparing deuterated palmitic acid, complete with experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable method for their studies.

Introduction to Deuterated Palmitic Acid in Tracer Studies

Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a key energy source and a fundamental building block for complex lipids. Understanding its metabolic fate is crucial for investigating numerous physiological and pathological processes, including metabolic syndrome, cardiovascular diseases, and cancer.[1] Deuterium-labeled palmitic acid (e.g., palmitic acid-d₃₁) is a non-radioactive, stable isotope tracer that enables the in vivo and in vitro tracking of palmitate metabolism.[2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation from endogenous, unlabeled palmitic acid using mass spectrometry. This technique provides valuable insights into fatty acid uptake, synthesis, and breakdown.

Synthesis Methodologies

There are three primary approaches for the synthesis of deuterated palmitic acid: catalytic deuteration, chemoenzymatic synthesis, and metabolic labeling. The choice of method depends on the desired level and pattern of deuteration, the required quantity, and the available resources.

Catalytic Deuteration

Catalytic deuteration is a robust method for achieving high levels of deuterium incorporation, often resulting in per-deuterated fatty acids (all hydrogens replaced by deuterium). This method typically involves the use of a metal catalyst and a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O).

A common approach involves the catalytic exchange of hydrogen for deuterium on a saturated fatty acid using a platinum catalyst.

Experimental Protocol: Perdeuteration of Palmitic Acid via H/D Exchange [3]

This protocol describes the perdeuteration of palmitic acid using deuterium oxide as the deuterium source and platinum on carbon (Pt/C) as the catalyst under hydrothermal conditions.

Materials:

-

Palmitic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

10% Platinum on activated carbon (Pt/C)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, combine palmitic acid (1.0 g, 3.9 mmol), 10% Pt/C (100 mg), and D₂O (20 mL).

-

Add NaOD solution to adjust the pD to approximately 12.

-

Seal the reactor and heat to 220 °C with stirring for 72 hours.

-

Cool the reactor to room temperature and cautiously release any pressure.

-

Transfer the reaction mixture to a separatory funnel and acidify with 2M HCl to a pH of approximately 2.

-

Extract the deuterated palmitic acid with dichloromethane (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude deuterated palmitic acid.

-

For optimal deuterium incorporation, the reaction can be repeated on the isolated product.[3]

Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetone or by preparative high-performance liquid chromatography (HPLC).

Chemoenzymatic Synthesis

Chemoenzymatic methods offer high specificity and milder reaction conditions compared to purely chemical methods. These approaches often utilize lipases to catalyze the esterification or transesterification of a glycerol backbone with a deuterated fatty acid. This is particularly useful for synthesizing stereospecifically labeled lipids.

The following protocol details the synthesis of chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d₃₁), which incorporates deuterated palmitic acid at the sn-1 position. This exemplifies the enzymatic incorporation of a pre-synthesized deuterated fatty acid.

Experimental Protocol: Enzyme-Assisted Synthesis of Chain-Deuterated Phospholipid [4]

This protocol involves the enzymatic esterification of a lysophospholipid with deuterated palmitic acid.

Part 1: Preparation of Methyl Palmitate-d₃₁ [4]

-

Dissolve palmitic acid-d₃₁ (128 mg, 445 µmol) in a methanolic solution of H₂SO₄ (5 mL, 2.5% v/v).

-

Heat the mixture in a sealed tube at 100 °C for 45 minutes.

-

Cool the mixture and add water (3 mL).

-

Extract the methyl palmitate-d₃₁ into heptane (3 x 3 mL).

-

Dry the combined organic extracts to afford the product.

Part 2: Enzymatic Esterification Materials:

-

1-hydroxy-2-oleoyl-sn-glycero-3-phosphocholine (lyso-PC)

-

Palmitic acid-d₃₁ (prepared as above or commercially sourced)

-

Immobilized lipase (e.g., Novozym 435)

-

4-dimethylaminopyridine (DMAP)

-

Organic solvent (e.g., heptane)

Procedure:

-

Dissolve lyso-PC and a molar excess of palmitic acid-d₃₁ in heptane.

-

Add immobilized lipase and DMAP to the solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

-

Once the reaction is complete, remove the immobilized enzyme by filtration.

-

Evaporate the solvent under reduced pressure.

Purification: The desired deuterated phospholipid can be purified from the reaction mixture using preparative HPLC.

Metabolic Labeling

Metabolic labeling involves introducing a stable isotope precursor, such as D₂O, into the growth medium of cells or organisms. The cells then incorporate the deuterium into newly synthesized molecules, including fatty acids. This method is particularly valuable for studying de novo lipogenesis and fatty acid metabolism in a physiological context.

The following is a general protocol for the metabolic labeling of palmitic acid in a cell culture system, using HepG2 cells as an example.

Experimental Protocol: Metabolic Labeling of Palmitic Acid in HepG2 Cells with D₂O [5][6]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Deuterium oxide (D₂O, sterile)

-

Fatty acid-free bovine serum albumin (BSA)

Procedure:

-

Culture HepG2 cells in standard DMEM supplemented with 10% FBS until they reach the desired confluency.

-

Prepare the labeling medium by replacing a portion of the water in the DMEM with sterile D₂O to achieve the desired final D₂O concentration (e.g., 5-10%). Supplement the medium with fatty acid-free BSA.

-

To induce fatty acid uptake and metabolism, supplement the labeling medium with a low concentration of unlabeled palmitic acid (e.g., 100-200 µM) complexed to BSA.[5]

-

Aspirate the standard growth medium from the cells and replace it with the D₂O-containing labeling medium.

-

Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the incorporation of deuterium into newly synthesized palmitic acid.

-

After the incubation period, harvest the cells.

-

Extract the total lipids from the cell pellet using a suitable method, such as the Folch or Bligh-Dyer extraction.

-

The extracted lipids can then be hydrolyzed to release the free fatty acids, which can be subsequently analyzed by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthesis methods for deuterated palmitic acid.

| Synthesis Method | Precursor | Deuterium Source | Catalyst/Enzyme | Isotopic Enrichment (% D) | Typical Yield | Reference(s) |

| Catalytic Deuteration | Palmitic Acid | D₂O | Pt/C | ~98% | High (not specified) | [3][7] |

| Chemoenzymatic Synthesis | Lysophospholipid + Palmitic acid-d₃₁ | - | Immobilized Lipase | >96% (in final product) | Moderate to High | [4] |

| Metabolic Labeling | Acetyl-CoA (from glucose, etc.) | D₂O | Cellular Enzymes | Variable (depends on D₂O conc. and incubation time) | N/A (in situ synthesis) | [5][6] |

Purification and Analysis

Accurate quantification and characterization of deuterated palmitic acid are essential for tracer studies. This typically involves purification of the synthesized product followed by analysis to determine its chemical purity and isotopic enrichment.

Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying deuterated fatty acids from reaction mixtures or biological extracts.[8][9]

General Protocol for Preparative HPLC Purification:

-

Method Development: Develop an analytical scale HPLC method to achieve good separation of the target deuterated palmitic acid from impurities. Reversed-phase chromatography with a C18 column is commonly used.

-

Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate while maintaining the same stationary phase and mobile phase composition.[8]

-

Fraction Collection: Collect the fractions corresponding to the peak of the deuterated palmitic acid.

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

Analysis by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are the primary analytical techniques for quantifying deuterated palmitic acid and determining its isotopic enrichment.[10][11][12][13]

General Protocol for GC-MS Analysis:

-

Derivatization: Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) prior to GC-MS analysis. This is commonly achieved by heating the fatty acid in a methanolic solution of an acid catalyst (e.g., H₂SO₄ or BF₃).[4][14]

-

GC Separation: The FAMEs are separated on a GC column.

-

MS Detection: The mass spectrometer is used to detect the different isotopologues of the palmitic acid methyl ester. The isotopic enrichment is calculated by comparing the peak areas of the deuterated and non-deuterated molecular ions.[15][16]

Signaling Pathways and Experimental Workflows

Deuterated palmitic acid is used to trace its involvement in various cellular signaling pathways, particularly those related to metabolic diseases.

Palmitic Acid-Induced Signaling in Metabolic Syndrome

Elevated levels of palmitic acid are associated with the development of metabolic syndrome, where it acts as a signaling molecule to induce inflammation and disrupt glucose metabolism.[1][17][18][19]

General Experimental Workflow for Tracer Studies

The following diagram illustrates a typical workflow for a tracer study using deuterated palmitic acid.

Conclusion

The synthesis of deuterated palmitic acid is a critical enabling technology for advanced metabolic research. This guide has provided a detailed overview of the primary synthetic methodologies, including catalytic deuteration, chemoenzymatic synthesis, and metabolic labeling. By providing detailed experimental protocols, quantitative data, and information on purification and analysis, this document serves as a valuable resource for researchers seeking to utilize deuterated palmitic acid as a tracer in their studies. The choice of the optimal synthesis strategy will depend on the specific research question, desired labeling pattern, and available laboratory capabilities. The continued application of these techniques will undoubtedly lead to a deeper understanding of the complex roles of palmitic acid in health and disease.

References

- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Documents download module [ec.europa.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Obesity-induced elevated palmitic acid promotes inflammation and glucose metabolism disorders through GPRs/NF-κB/KLF7 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

A Deep Dive into Palmitic Acid-d31: An In-depth Technical Guide on its Biological Incorporation and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of palmitic acid-d31 as a stable isotope tracer in metabolic research. It details the biological incorporation of this deuterated fatty acid into various lipid species, outlines the key metabolic and signaling pathways it helps to elucidate, and provides detailed experimental protocols for its application.

Introduction to this compound as a Metabolic Tracer

Palmitic acid (16:0) is the most common saturated fatty acid in the human body, playing crucial roles in energy storage, membrane structure, and cellular signaling.[1] this compound is a stable isotope-labeled analog of palmitic acid where 31 of the 32 hydrogen atoms have been replaced with deuterium. This isotopic labeling allows researchers to trace the metabolic fate of exogenously supplied palmitic acid through various biological pathways without the use of radioactive isotopes.[2][3] The heavy isotope label makes it distinguishable from endogenous, unlabeled palmitic acid by mass spectrometry, enabling precise quantification of its incorporation into different lipid molecules and the study of lipid dynamics in cells and in vivo.[3][4]

Metabolic Incorporation of this compound

Once introduced into a biological system, this compound is activated to its coenzyme A (CoA) derivative, palmitoyl-d31-CoA, which can then enter several metabolic pathways.

Incorporation into Glycerolipids

A primary fate of palmitoyl-d31-CoA is its incorporation into glycerolipids, including triglycerides (TGs) and phospholipids (PLs). This process is fundamental to energy storage and membrane synthesis.

-

Triglycerides (TGs): this compound is esterified to the glycerol backbone to form deuterated TGs, which are primarily stored in lipid droplets.[5]

-

Phospholipids (PLs): Palmitoyl-d31-CoA is a precursor for the synthesis of various phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS), which are essential components of cellular membranes.[6][7]

Protein S-Acylation (Palmitoylation)

This compound can be covalently attached to cysteine residues of proteins via a thioester linkage in a post-translational modification known as S-acylation or palmitoylation.[8][9] This reversible modification plays a critical role in regulating protein trafficking, localization, stability, and activity, thereby impacting numerous signaling pathways.[8][10]

Key Signaling Pathways Influenced by Palmitic Acid

Palmitic acid and its metabolites are not just structural components but also act as signaling molecules that can influence key cellular processes. The use of this compound allows for the direct tracing of its involvement in these pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Palmitic acid can activate the mTOR signaling pathway, which in turn influences lipid metabolism.[11] Studies have shown that the de novo synthesis of phosphatidic acid, which can incorporate palmitic acid, is important for mTOR complex formation and activity.[11]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Palmitic acid has been shown to activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[12][13][14] This activation can be mediated through Toll-like receptor 4 (TLR4).[13][15]

Quantitative Data on this compound Incorporation

The following tables summarize hypothetical quantitative data based on typical stable isotope tracing experiments, illustrating the incorporation of this compound into various lipid classes over time in a cell culture model.

Table 1: Time-Course of this compound Incorporation into Major Lipid Classes in Cultured Hepatocytes.

| Time (hours) | Labeled Triglycerides (% of Total TGs) | Labeled Phosphatidylcholine (% of Total PC) | Labeled Phosphatidylethanolamine (% of Total PE) |

| 1 | 5.2 ± 0.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |

| 4 | 18.7 ± 2.1 | 8.5 ± 1.2 | 7.9 ± 1.1 |

| 12 | 45.3 ± 4.5 | 22.1 ± 2.5 | 20.5 ± 2.3 |

| 24 | 68.9 ± 6.2 | 35.8 ± 3.9 | 33.1 ± 3.6 |

Data are presented as mean ± standard deviation.

Table 2: Relative Abundance of this compound in Different Phospholipid Species After 24-hour Labeling.

| Phospholipid Species | % of Labeled Species Containing this compound |

| PC(16:0/18:1) | 42.5 |

| PC(16:0/18:2) | 28.3 |

| PE(16:0/18:1) | 35.1 |

| PE(16:0/20:4) | 15.7 |

| PS(16:0/18:1) | 25.9 |

Experimental Protocols

In Vitro Labeling of Cultured Cells with this compound

This protocol describes the labeling of cultured cells to trace the incorporation of this compound into cellular lipids.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium (e.g., DMEM)

-

Cultured cells (e.g., HepG2, 3T3-L1)

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

-

Preparation of this compound-BSA Conjugate:

-

Dissolve this compound in ethanol to a stock concentration of 50 mM.

-

Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

-

Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 5 mM this compound in 10% BSA).

-

Incubate at 37°C for 30 minutes to allow for complex formation.

-

-

Cell Culture and Labeling:

-

Plate cells and grow to the desired confluency.

-

Prepare the labeling medium by adding the this compound-BSA conjugate to the cell culture medium to a final concentration of 100-500 µM.

-

Remove the growth medium from the cells and wash once with PBS.

-

Add the labeling medium to the cells and incubate for the desired time points (e.g., 1, 4, 12, 24 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in PBS and centrifuge to pellet.

-

Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

-

In Vivo Administration of this compound to Mice

This protocol outlines the administration of this compound to mice for in vivo metabolic studies.

Materials:

-

This compound

-

Intralipid or other suitable vehicle

-

Mice (e.g., C57BL/6)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a suspension of this compound in a suitable vehicle like Intralipid. A typical dose is 150 mg/kg body weight.[4]

-

-

Administration:

-

Administer the this compound suspension to mice via oral gavage.

-

-

Sample Collection:

-

At designated time points post-administration, collect blood samples via tail vein or cardiac puncture.

-

Euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle).

-

Immediately freeze tissues in liquid nitrogen and store at -80°C until lipid extraction.

-

-

Lipid Extraction from Plasma and Tissues:

Mass Spectrometry Analysis of Labeled Lipids

This section provides a general workflow for the analysis of this compound labeled lipids by mass spectrometry.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

-

Sample Preparation:

-

For GC-MS analysis of fatty acids, derivatize the lipid extract to form fatty acid methyl esters (FAMEs) or other volatile derivatives.

-

For LC-MS analysis of intact lipids, reconstitute the dried lipid extract in a suitable solvent.

-

-

Mass Spectrometry:

-

Utilize a mass spectrometer capable of resolving the mass difference between the deuterated and non-deuterated lipid species.

-

For quantification, use deuterated internal standards for each lipid class of interest.

-

-

Data Analysis:

-

Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled lipid to the total peak area of that lipid (labeled + unlabeled).

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

Caption: Metabolic fate of this compound.

Caption: Palmitic Acid influence on mTOR signaling.

Caption: Palmitic Acid activation of NF-κB signaling.

Caption: General experimental workflow.

Conclusion

This compound is a powerful and versatile tool for investigating lipid metabolism and its influence on cellular signaling. Its use in conjunction with modern mass spectrometry techniques provides a detailed and quantitative understanding of the dynamic processes of lipid synthesis, transport, and signaling. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute studies aimed at unraveling the complex roles of palmitic acid in health and disease.

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stages in the incorporation of fatty acids into red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Proteomic analysis of protein palmitoylation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic analysis of palmitoylated platelet proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LIPID MAPS [lipidmaps.org]

- 13. Palmitic Acid Promotes Lung Metastasis of Melanomas via the TLR4/TRIF-Peli1-pNF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitic acid induces osteoblastic differentiation in vascular smooth muscle cells through ACSL3 and NF-κB, novel targets of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palmitic acid induces macrophage sialylation via TLR4/MyD88/TRAF6/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. List of signalling pathways - Wikipedia [en.wikipedia.org]

Principle of Stable Isotope Labeling with Palmitic Acid-d31: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling using deuterated palmitic acid (palmitic acid-d31). This powerful technique enables researchers to trace the metabolic fate of palmitic acid, a key saturated fatty acid, through various biochemical pathways in both in vivo and in vitro models. By replacing hydrogen atoms with their stable isotope, deuterium, this compound becomes a distinguishable tracer that can be accurately quantified using mass spectrometry. This allows for the precise measurement of its incorporation into complex lipids, its utilization in energy production, and its role in cellular signaling. This guide details the core principles, experimental protocols, quantitative data analysis, and visualization of relevant pathways to facilitate the application of this methodology in metabolic research and drug development.

Core Principles of this compound Labeling

Stable isotope labeling with this compound is a robust method for tracing the metabolic flux of this fatty acid.[1] this compound, in which 31 of the hydrogen atoms are replaced with deuterium, is chemically similar to its natural counterpart but has a higher mass. This mass difference allows for its detection and quantification by mass spectrometry (MS) without the need for radioactive materials.[1]

When introduced into a biological system, this compound is processed by the same enzymatic machinery as endogenous palmitic acid. This allows researchers to follow its journey through various metabolic pathways, including:

-

Lipid Synthesis: Tracing the incorporation of this compound into various lipid species such as triglycerides (TGs), phospholipids (PLs), and cholesteryl esters provides quantitative insights into the dynamics of lipid biosynthesis and storage.[2]

-

Fatty Acid Oxidation (FAO): By measuring the appearance of deuterium in metabolic end-products like water in urine, the rate of this compound oxidation for energy production can be quantified.[1] This is a valuable tool for studying energy metabolism in various physiological and pathological states.

-

Metabolic Flux Analysis: This technique allows for the quantitative study of the flow of metabolites through a metabolic network, providing a detailed picture of cellular metabolism.[3]

The use of this compound offers several advantages over other tracer methods, such as those using 13C-labeled fatty acids. For instance, the measurement of fatty acid oxidation using d31-palmitate does not require corrections for acetate sequestration and simplifies sample collection, making it suitable for outpatient studies.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound labeling.

In Vivo Administration in Murine Models

Objective: To trace the metabolic fate of this compound in various tissues of a mouse model.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Sterile 0.9% saline

-

Castor oil (for alternative vehicle)

-

Syringes and needles (25-27 gauge)

-

Animal balance

-

Heating stir plate

-

Sterile filtration apparatus (0.22 µm filter)

Protocol for Preparation of this compound-BSA Conjugate:

-

Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile 0.9% saline. Warm the solution to 37°C to aid dissolution.

-

Prepare a 100 mM stock solution of this compound: Dissolve this compound in ethanol to a concentration of 100 mM. This may require gentle warming.

-

Complexation: While stirring the 10% BSA solution at 37°C, slowly add the this compound stock solution to achieve the desired final concentration (e.g., 1 mM). The molar ratio of palmitic acid to BSA is critical and should be optimized for the specific application. A common ratio is 6:1.

-

Incubation: Continue stirring the solution at 37°C for at least one hour to ensure complete complexation.

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter.

-

Storage: Store the this compound-BSA conjugate at -20°C in single-use aliquots.

Administration via Intraperitoneal (IP) Injection:

-

Animal Handling: Acclimatize mice to handling prior to the experiment.

-

Dosage Calculation: The dosage of this compound will depend on the specific research question. A typical dose might range from 10 to 50 mg/kg body weight.

-

Injection Procedure:

-

Restrain the mouse securely.

-

Locate the injection site in the lower right quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 10-20 degree angle.

-

Aspirate to ensure the needle has not entered the bladder or intestines.

-

Inject the this compound-BSA solution slowly.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

In Vitro Cell Culture Labeling

Objective: To study the metabolism of this compound in a specific cell line.

Materials:

-

This compound-BSA conjugate (prepared as described above)

-

Cell culture medium appropriate for the cell line

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

-

Solvents for metabolite extraction (e.g., methanol, chloroform, water)

Protocol:

-

Cell Seeding: Plate cells at a density that will allow for sufficient growth during the labeling period without reaching overconfluence.

-

Preparation of Labeling Medium: Supplement the cell culture medium with the desired concentration of the this compound-BSA conjugate. A common concentration range is 50-200 µM. A control medium containing BSA without this compound should also be prepared.

-

Labeling: Remove the standard culture medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a cold extraction solvent mixture (e.g., methanol:water, 80:20 v/v) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the metabolites for analysis.

-

Lipid Extraction and Analysis by GC-MS

Objective: To extract and quantify the incorporation of this compound into different lipid classes.

Protocol:

-

Tissue Homogenization/Cell Lysis: Homogenize tissue samples or lyse cell pellets in an appropriate buffer.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate/lysate.

-

Vortex thoroughly and incubate at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add a solution of methanolic HCl or BF3-methanol to the dried lipid extract.

-

Heat the mixture (e.g., at 60°C for 1 hour) to convert fatty acids to their methyl esters.

-

-

Extraction of FAMEs:

-

Add hexane and water to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph-mass spectrometer.

-

Use a suitable GC column and temperature program to separate the different fatty acid methyl esters.

-

The mass spectrometer will detect the mass-to-charge ratio of the eluting compounds, allowing for the identification and quantification of both unlabeled palmitate and this compound.

-

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing palmitic acid stable isotope labeling.

Table 1: In Vivo Incorporation of Labeled Palmitate into Liver and Muscle Lipids in Mice

| Tissue | Lipid Fraction | Labeled Palmitate Incorporation (nmol/g tissue) |

| Liver | Triglycerides | 511 ± 160 |

| Phosphatidylcholines | 58 ± 9 | |

| Muscle | Triglycerides | 1.7 ± 1.5 |

| Phosphatidylcholines | < 1 |

Data represents the mean ± SD of labeled palmitate incorporation 10 minutes after a bolus injection of [U-13C]-palmitate in fasted mice.

Table 2: Fatty Acid Oxidation Rates in Humans using d31-Palmitate

| Condition | Cumulative Recovery of d31-palmitate in Urine (9h, %) |

| Rest | 10.6 ± 3.0 |

| Exercise | 16.2 ± 1.1 (at 8h) |

Data represents the mean ± SD of the cumulative percentage of the administered dose recovered in urine.[1][4]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to palmitic acid metabolism.

Caption: Experimental workflow for this compound labeling studies.

Caption: Neutral lipid synthesis pathway showing d31-palmitate incorporation.

Caption: Fatty acid beta-oxidation pathway with deuterated palmitate.

This guide provides a foundational understanding and practical protocols for utilizing this compound in metabolic research. The ability to trace the fate of this key fatty acid with high precision offers invaluable insights into the mechanisms of metabolic diseases and provides a powerful tool for the development of novel therapeutic strategies.

References

- 1. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro study of the incorporation and transport of nonesterified fatty acids into the phospholipids of the red blood cell membranes of cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of high-temperature conversion and equilibration methods for the determination of d31-palmitic acid oxidation in man using continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitic acid-d31 as a tool for studying fatty acid metabolism

An In-depth Technical Guide to Palmitic Acid-d31 as a Tool for Studying Fatty Acid Metabolism

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in the human body, playing crucial roles in energy storage, membrane structure, and cellular signaling.[1] It can be obtained from the diet or synthesized endogenously through de novo lipogenesis (DNL).[1] Dysregulation of palmitic acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer.[2][3][4] Understanding the intricate pathways of fatty acid metabolism is therefore critical for both basic research and drug development.

This compound (d31-PA), a stable isotope-labeled analog of palmitic acid where 31 hydrogen atoms are replaced by deuterium, serves as a powerful tracer for elucidating the dynamics of fatty acid metabolism.[5] Its use in conjunction with mass spectrometry-based techniques allows for the precise quantification of metabolic fluxes, including fatty acid synthesis, oxidation, and incorporation into complex lipids.[6][7][8] This guide provides a comprehensive overview of the applications, experimental protocols, and data interpretation associated with the use of this compound in metabolic research.

Core Concepts: Stable Isotope Tracing

The fundamental principle behind using this compound is stable isotope tracing. The major assumption is that the tracer (d31-PA) and the naturally occurring molecule, or tracee (unlabeled palmitic acid), are metabolically indistinguishable.[9] Because of the mass difference between hydrogen (¹H) and deuterium (²H), d31-PA can be differentiated from its unlabeled counterpart by mass spectrometry. By introducing d31-PA into a biological system, researchers can track its metabolic fate, providing quantitative insights into various pathways.[9]

Key Applications of this compound

Measuring Fatty Acid Oxidation (FAO)

This compound is a validated tool for measuring dietary fat oxidation.[10] As the deuterated fatty acid is oxidized, the deuterium atoms are released as deuterated water (D₂O), which mixes with the body's water pool.[9] By measuring the enrichment of deuterium in body fluids like urine or plasma, researchers can calculate the cumulative recovery of the label and determine the rate of fatty acid oxidation.[9][11] This method offers a significant advantage over traditional ¹³C-labeled tracers as it eliminates the need for acetate correction and frequent breath sample collection, making it suitable for outpatient settings.[10]

Tracing De Novo Lipogenesis (DNL) and Lipid Synthesis

While deuterated water (D₂O) is more commonly used to measure the overall rate of DNL, d31-PA is invaluable for tracing the subsequent pathways of newly synthesized or exogenously supplied fatty acids.[12][13][14] It allows researchers to follow the incorporation of palmitate into complex lipids such as triglycerides and phospholipids.[12] This provides a detailed view of lipid synthesis and remodeling in various tissues.

Evaluating Metabolic Defects

In clinical research, d31-PA can be used to diagnose and study metabolic disorders. For instance, by incubating peripheral blood mononuclear cells (PBMCs) with d31-PA, it is possible to evaluate defects in fatty acid oxidation pathways.[15] The accumulation of specific deuterated acylcarnitine intermediates, measured by tandem mass spectrometry (MS/MS), can pinpoint enzymatic deficiencies in the β-oxidation cycle.[15]

Internal Standard for Mass Spectrometry

Due to its chemical similarity to natural palmitic acid and its distinct mass, d31-PA is an ideal internal standard for the accurate quantification of endogenous palmitic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][8]

Data Presentation

Quantitative data from key studies are summarized below for easy comparison.

Table 1: Comparison of d31-Palmitate and [1-¹³C]Palmitate for Measuring Fatty Acid Oxidation During Exercise [10]

| Parameter | d31-Palmitate | [1-¹³C]Palmitate (uncorrected) | [1-¹³C]Palmitate (acetate-corrected) |

|---|---|---|---|

| Tracer | d31-Palmitate | [1-¹³C]Palmitate | [1-¹³C]Palmitate |

| Tracer Recovery (%) | 10.6 ± 3% | 5.6 ± 2% | - |

| Acetate Recovery (%) | 85 ± 4% (d3-acetate) | 54 ± 4% ([1-¹³C]acetate) | - |

| Correlation | Uncorrected d31-palmitate and acetate-corrected [1-¹³C]palmitate were well correlated (y=0.96x, P <0.0001). |

Table 2: Palmitic Acid Oxidation Measured by Different Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) Methods [11]

| Time Point | Palmitic Acid Oxidation (% of dose) - CF-equilibration | Palmitic Acid Oxidation (% of dose) - CF-HTC | p-value |

|---|---|---|---|

| 8 hours | 16.2 ± 1.6% | 16.2 ± 1.1% | ≥ 0.26 |

| 12 hours | 18.7 ± 2.0% | 17.6 ± 1.3% | ≥ 0.26 |

| 3 days | 21.7 ± 1.9% | 21.5 ± 1.3% | ≥ 0.26 |

Table 3: Example Dosages of d31-Palmitate in Animal Studies [16]

| Animal Model | Diet Group | d31-Palmitate Dose | Administration Route |

|---|---|---|---|

| Sprague Dawley Rats | Standard Diet (SD) | 0.01 g/kg body weight | Intraperitoneal (i.p.) |

| Sprague Dawley Rats | High-Fat Diet (HFD) | 0.01 g/kg body weight | Intraperitoneal (i.p.) |

Experimental Protocols

Protocol 1: In Vivo Quantification of Dietary Fatty Acid Oxidation

This protocol is adapted from studies validating the use of d31-palmitate for measuring FAO during exercise.[10]

-

Subject Preparation: Subjects undergo a baseline period on a controlled diet.

-

Tracer Administration: A known amount of d31-palmitate (e.g., 20 mg/kg) is administered orally within a liquid meal.[7]

-

Exercise Protocol: Subjects perform exercise at a controlled intensity (e.g., 25% VO₂max) for a specified duration (e.g., 2-4 hours).[10]

-

Sample Collection: Urine samples are collected at baseline and at regular intervals for up to 9 hours or longer post-dose.[10][11]

-

Sample Analysis:

-

Calculation: The cumulative recovery of deuterium in urine is used to calculate the percentage of the ingested d31-palmitate that was oxidized over the collection period.

Protocol 2: Evaluation of Fatty Acid Oxidation Defects in PBMCs

This protocol is based on a method for diagnosing FAO disorders using peripheral blood mononuclear cells.[15]

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using a standard density gradient centrifugation method.

-

Cell Incubation:

-

PBMCs are incubated for a defined period (e.g., two hours) in a buffer containing a known concentration of deuterium-labeled palmitic acid (d31-PA).[15]

-

-

Metabolite Extraction:

-

After incubation, the reaction is quenched, and cells are harvested.

-

Acylcarnitines are extracted from the cell pellet using an appropriate solvent mixture (e.g., methanol).

-

-

Sample Analysis:

-

The extracted acylcarnitines are analyzed by flow injection tandem mass spectrometry (MS/MS).[15]

-

The instrument is set to monitor the mass-to-charge ratios corresponding to deuterated acylcarnitine species (e.g., d31-C16-carnitine, d3-C2-carnitine).

-

-

Data Interpretation: The accumulation of specific deuterated acylcarnitines (e.g., a high d31-C16/d3-C2 ratio) reflects abnormalities in the β-oxidation process and can indicate specific enzyme deficiencies.[15]

Protocol 3: Lipid Extraction for d31-PA Incorporation Analysis

This is a general protocol for extracting lipids from cells or tissues to analyze the incorporation of d31-PA into complex lipids, adapted from standard lipidomics methods.[17][18][19]

-

Sample Homogenization: Tissue or cell pellets are homogenized in a cold solvent, often methanol.

-

Lipid Extraction:

-

Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases. The lower organic phase containing the lipids is carefully collected.

-

Drying and Reconstitution: The solvent from the organic phase is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for analysis.

-

Mass Spectrometry Analysis:

-

The lipid extract is analyzed by GC-MS or LC-MS to identify and quantify the lipid species containing the d31-palmitoyl chain.

-

For GC-MS analysis, lipids are often derivatized (e.g., to form fatty acid methyl esters) prior to injection.[13]

-

Signaling and Metabolic Pathways

Visualizations of key metabolic pathways and experimental workflows involving palmitic acid are provided below.

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Dietary Palmitic Acid on Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. metsol.com [metsol.com]

- 8. This compound | CAS 39756-30-4 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of high-temperature conversion and equilibration methods for the determination of d31-palmitic acid oxidation in man using continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Using [2H]water to quantify the contribution of de novo palmitate synthesis in plasma: enabling back-to-back studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safety, Handling, and Storage of Palmitic Acid-d31

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and utilization of palmitic acid-d31. Designed for laboratory personnel in research, scientific, and drug development settings, this document outlines critical safety protocols, experimental procedures, and physical and chemical properties to ensure the integrity of the compound and the safety of the user.

Introduction

This compound is a deuterated form of palmitic acid, a common 16-carbon saturated fatty acid.[1] In this stable isotope-labeled version, 31 of the hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in metabolic research, particularly as an internal standard for the quantification of endogenous palmitic acid by mass spectrometry (GC-MS or LC-MS).[1][2] Its use allows for precise and accurate measurements in various biological matrices by correcting for sample loss during preparation and analysis.[3]

Physical and Chemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its proper handling and use.

| Property | Value | Reference |

| Chemical Formula | C₁₆HD₃₁O₂ | [4] |

| Molecular Weight | 287.62 g/mol | [5][6] |

| CAS Number | 39756-30-4 | [1][7] |

| Appearance | Solid | [8] |

| Melting Point | 61-64 °C | [4][8] |

| Purity | ≥98 atom % D, 99% (CP) | [8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃₁) | [1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform.[3][9] | [3][9] |

Safety and Hazard Information

While stable isotopes are not radioactive and generally do not increase the chemical toxicity of a compound, proper safety precautions are still necessary.[2]

Hazard Identification

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][7]

| Hazard Statement | GHS Classification | Reference |

| H315 | Skin irritation (Category 2) | [7] |

| H319 | Eye irritation (Category 2A) | [7] |

| H335 | Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | [7] |

Toxicological Data

Toxicological information for this compound is often extrapolated from data on unlabeled palmitic acid.

| Test | Result | Species | Reference |

| LD50 Oral | >10,000 mg/kg | Rat | [7] |

| LD50 Intravenous | 57 mg/kg | Mouse | [7] |

| TDLO Oral | 4.4 mg/kg | Rat | [7] |

The substance is not listed as a carcinogen by IARC, NTP, or OSHA.[7]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. In case of unconsciousness, place patient in a stable side position for transportation. | [7][10] |

| Skin Contact | Immediately wash with plenty of water and soap and rinse thoroughly. | [7][10] |

| Eye Contact | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor. | [7][10] |

| Ingestion | If symptoms persist, consult a doctor. Do NOT induce vomiting. | [7][10] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

Work in a well-ventilated area. For powdered forms, a chemical fume hood is recommended to prevent aerosolization and inhalation of dust.[2] Ensure safety showers and eyewash stations are readily accessible.[10]

Personal Protective Equipment

| PPE | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [10][11] |

| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). | [8][10][11] |

| Skin and Body Protection | Lab coat and other protective clothing to prevent skin contact. | [2][10] |

| Respiratory Protection | For dust formation, use a NIOSH-approved dust mask (e.g., N95) or respirator. | [8][11] |

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Storage and Stability

Proper storage is essential to maintain the chemical and isotopic integrity of this compound.

| Form | Recommended Storage Temperature | Container | Special Conditions | Reference |

| Solid (Powder) | ≤ -16°C | Glass vial with a Teflon-lined cap. | Allow the container to warm to room temperature before opening to prevent condensation. Stable as a dry powder. | [3][9][12] |

| Organic Solution | -20°C ± 4°C | Glass vial with a Teflon-lined cap. | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles. | [3][9][12] |

Stability: When stored correctly, this compound is stable for at least 4 years.[1]

The following decision tree provides guidance on the appropriate storage of deuterated fatty acids like this compound.

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[7][10] For solid spills, avoid generating dust.[13] Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[10] Decontaminate the spill area, and dispose of contaminated materials in accordance with institutional and local regulations.[10][13]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local environmental regulations.[10][13] As it is not radioactive, no special radiological precautions are necessary.

Experimental Protocols: Use as an Internal Standard in Mass Spectrometry

This compound is primarily used as an internal standard for the quantification of endogenous palmitic acid in biological samples. The general workflow involves lipid extraction, followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram outlines a typical workflow for the quantification of fatty acids using a deuterated internal standard.

Detailed Methodologies

Sample Preparation (General):

-

Homogenization: Homogenize the biological sample (e.g., tissue) in a suitable buffer.[3]

-

Internal Standard Addition: Add a known amount of this compound (dissolved in an appropriate solvent like ethanol or methanol) to the homogenate.[3][7]

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).[3][10] The lower organic phase containing the lipids is collected.[3]

-

Solvent Evaporation: The solvent is evaporated under a stream of nitrogen.[3]

For GC-MS Analysis (requiring derivatization):

-

Saponification: The dried lipid extract is reconstituted in a methanolic potassium hydroxide solution and incubated to hydrolyze ester bonds, releasing free fatty acids.[3]

-

Acidification and Extraction: The solution is neutralized with an acid (e.g., HCl), and the free fatty acids are extracted with a non-polar solvent like hexane.[3]

-

Derivatization: The extracted fatty acids are converted to volatile esters, commonly Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) esters, prior to GC-MS analysis.[7][13]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The instrument separates the fatty acid esters, and the mass spectrometer detects the endogenous palmitic acid and this compound based on their mass-to-charge ratios.[7]

For LC-MS/MS Analysis:

-

Reconstitution: After lipid extraction and drying, the sample is reconstituted in a mobile phase-compatible solvent.[10]

-

Chromatography: Separation is typically achieved using a reverse-phase C18 column.[3]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions are monitored for both palmitic acid and this compound.[10]

Data Analysis: A calibration curve is generated using standards of unlabeled palmitic acid with a constant concentration of this compound. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of palmitic acid in the biological samples is then determined from this calibration curve.[10]

Conclusion

This compound is a critical tool for quantitative lipidomics and metabolic research. Adherence to the safety, handling, and storage guidelines outlined in this document is paramount for ensuring the accuracy of experimental results and, most importantly, the safety of laboratory personnel. By understanding its properties and following established protocols, researchers can effectively and safely leverage this stable isotope-labeled compound in their studies.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Working with Radiological Isotopes | Lab Manager [labmanager.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

A Comprehensive Technical Guide to In Vivo Fatty Acid Tracing: Palmitic Acid-d31 vs. 13C-Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled palmitic acid is an indispensable tool for in vivo research, enabling the precise tracking of fatty acid metabolism and its subsequent impact on cellular signaling pathways. This technical guide provides an in-depth comparison of two commonly used tracers: deuterated palmitic acid (palmitic acid-d31) and carbon-13 labeled palmitate (13C-palmitate). It details their respective advantages and disadvantages, outlines comprehensive experimental protocols for their use in various research models, and presents quantitative data from key studies in clearly structured tables. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the application of these powerful research tools in metabolic disease, oncology, and beyond.

Introduction to Stable Isotope Tracers in Fatty Acid Metabolism

Palmitic acid, a 16-carbon saturated fatty acid, is a central player in cellular metabolism and signaling. It is a primary component of dietary fats and can be synthesized de novo.[1] Dysregulation of palmitic acid metabolism is implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, cancer, and neurodegenerative disorders.[2] Stable isotope tracers, such as this compound and 13C-palmitate, allow researchers to trace the fate of palmitic acid in vivo, providing critical insights into its absorption, transport, storage, and oxidation.

Core Comparison: this compound vs. 13C-Palmitate

The choice between this compound and 13C-palmitate depends on the specific research question, the analytical capabilities available, and the desired experimental setting.

| Feature | This compound | 13C-Palmitate |

| Tracer Atom | Deuterium (²H) | Carbon-13 (¹³C) |

| Primary Application | Measurement of dietary fat oxidation.[3] | Tracing carbon backbone through metabolic pathways (e.g., oxidation, esterification).[4] |

| Sample Collection | Primarily urine for oxidation studies.[3] | Breath (for CO₂), plasma, and tissue biopsies. |

| Analytical Method | Gas chromatography-mass spectrometry (GC-MS), isotope ratio mass spectrometry (IRMS).[5] | GC-MS, liquid chromatography-mass spectrometry (LC-MS), IRMS.[6] |

| Advantages | - Simpler sample collection (urine) suitable for outpatient studies.[3]- Minimal isotopic exchange, often eliminating the need for acetate correction in oxidation studies.[7] | - Directly traces the carbon skeleton, providing detailed information on metabolic fate.[4]- Well-established methods for analyzing incorporation into various lipid species.[6] |

| Disadvantages | - Potential for kinetic isotope effects that may alter reaction rates.[4]- Deuterium labels on fatty acids may be lost during desaturation.[8] | - Breath collection for oxidation studies can be cumbersome and requires a controlled environment.[3]- Requires correction for isotopic exchange in the bicarbonate pool (acetate correction) for accurate oxidation measurements.[3] |

| Cost | Generally less expensive.[4] | Generally more expensive.[4] |

Experimental Protocols

Oral Administration of this compound for Dietary Fat Oxidation Studies (Human)

This protocol is adapted from studies investigating dietary fat oxidation during exercise.[3]

Tracer Preparation:

-

This compound is incorporated into a liquid meal to ensure it is consumed as part of a typical dietary intake.

-

The tracer is mixed with a carrier oil (e.g., olive oil) and emulsified into the liquid meal.

Administration:

-

The liquid meal containing the tracer is consumed by the subject after an overnight fast.

-

The exact dose of this compound should be recorded for later calculations.

Sample Collection:

-

Urine samples are collected at baseline and at regular intervals (e.g., every 2-3 hours) for up to 24 hours.

-

The total volume of each urine collection should be recorded.

Sample Analysis:

-

The enrichment of deuterium in urine water is measured by IRMS.

-

The cumulative recovery of the deuterium label is calculated to determine the percentage of dietary palmitic acid that has been oxidized.

Intravenous Infusion of 13C-Palmitate for Fatty Acid Trafficking Studies (Human & Rodent)

This protocol is based on studies investigating fatty acid uptake and metabolism in various tissues.[9][10]

Tracer Preparation:

-

[U-13C]-palmitate (uniformly labeled with 13C) is complexed to fatty acid-free bovine serum albumin (BSA) to create an infusate.

-

The tracer is dissolved in a small volume of ethanol and then mixed with a sterile BSA solution. The solution is then sterile-filtered.

Administration:

-

For continuous infusion, a primed-constant infusion is often used to achieve isotopic steady-state in the plasma.

-

A bolus dose is administered to rapidly label the plasma free fatty acid (FFA) pool, followed by a continuous infusion at a specific rate (e.g., 0.03-0.04 µmol/kg/min in humans).[6]

Sample Collection:

-

Blood samples are collected at baseline and at regular intervals during the infusion to monitor plasma 13C-palmitate enrichment.

-

Tissue biopsies (e.g., skeletal muscle, adipose tissue) can be taken at the end of the infusion to measure the incorporation of the tracer into tissue lipid pools.

Sample Analysis:

-

Plasma and tissue lipids are extracted.

-

The enrichment of 13C in palmitate and other lipid species (e.g., triglycerides, diacylglycerols, phospholipids) is determined by GC-MS or LC-MS.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies using this compound and 13C-palmitate.

Table 1: this compound Tracer Studies

| Study Parameter | Value | Reference |

| Tracer Recovery (Urine) | ||

| Cumulative recovery at 9h (exercise) | 10.6 ± 3% | [3] |

| Oxidation Rate | ||

| Hourly cumulative % dose recovery (sedentary) | ~2-3% at 8h | [11] |

| Hourly cumulative % dose recovery (active) | ~4-5% at 8h | [11] |

Table 2: 13C-Palmitate Tracer Studies

| Study Parameter | Value | Reference |

| Tracer Recovery (Breath) | ||

| Cumulative recovery at 9h (exercise) | 5.6 ± 2% (uncorrected) | [3] |

| Plasma FFA Flux (Humans) | ||

| At rest | ~0.5 nmol/kg/min | [12] |

| During exercise | ~2 nmol/kg/min | [12] |

| Tissue Incorporation (Mice, 10 min post-bolus) | ||

| Liver | 39 ± 12 nmol/g protein | [13] |

| Muscle (gastrocnemius) | 14 ± 4 nmol/g protein | [13] |

| Incorporation into Liver Lipids (Mice, 10 min post-bolus) | ||

| Triglycerides | 511 ± 160 nmol/g protein | [13] |

| Phosphatidylcholine | 58 ± 9 nmol/g protein | [13] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulated by Palmitic Acid

Palmitic acid is not only a metabolic substrate but also a signaling molecule that can modulate key cellular pathways, particularly those involved in insulin resistance and inflammation.

Excess palmitic acid can lead to the accumulation of diacylglycerol (DAG) and ceramides.[14] These lipid species can activate Protein Kinase C (PKC), which in turn phosphorylates Insulin Receptor Substrate 1 (IRS-1) on serine residues. This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1, thereby impairing the downstream PI3K/AKT signaling cascade and reducing glucose uptake.[2]

Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[5] Binding of palmitic acid to TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB.[15] In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[16]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo fatty acid tracing study using intravenous infusion of a labeled tracer.

Conclusion

Both this compound and 13C-palmitate are powerful tools for investigating in vivo fatty acid metabolism. The choice of tracer should be carefully considered based on the specific research objectives and available resources. This compound offers a convenient method for assessing whole-body dietary fat oxidation, particularly in outpatient settings. In contrast, 13C-palmitate provides a more detailed view of the metabolic fate of the palmitate carbon skeleton, allowing for the quantification of its incorporation into various lipid pools and its contribution to different metabolic pathways. By understanding the principles of their application and the nuances of the associated experimental protocols, researchers can effectively leverage these tracers to gain deeper insights into the complex role of fatty acids in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]